4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Description
This compound features a benzonitrile core linked to a 1,2,4-oxadiazole ring, which is further substituted with a 1-(2-methylbenzyl)-5-oxopyrrolidin-3-yl group. The 2-methylbenzyl group contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
4-[3-[1-[(2-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-4-2-3-5-17(14)12-25-13-18(10-19(25)26)20-23-21(27-24-20)16-8-6-15(11-22)7-9-16/h2-9,18H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSPVULJHUZJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
3-(3-(Pyridine-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- Structure: Replaces the pyrrolidinone-benzyl group with a pyridine ring.
- NMR data for this analog (δH 7.8–8.6 ppm for pyridine protons) suggests distinct electronic environments compared to the target compound’s benzyl-pyrrolidinone system .
4-[(2S)-2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzonitrile
- Structure: Features a stereospecific pyrrolidine-carbonyl linkage instead of a pyrrolidinone.
- Properties: The (2S) configuration may enhance chiral recognition in biological targets.
Modifications to the Benzyl Substituent
2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile
- Structure: Replaces the pyrrolidinone with a pyridinone ring and uses a 3-methyloxadiazole.
- Properties: The pyridinone ring introduces additional hydrogen-bond acceptors, which may alter binding kinetics.
Functional Group Replacements
5-[3-(2-Chloro-4-{[4-(ethylamino)butyl]oxy}phenyl)-1,2,4-oxadiazol-5-yl]-2-[(1-methylethyl)oxy]benzonitrile
- Structure: Incorporates a chloro-substituted phenyl and an ethylamino-butoxy chain.
- Properties: The ethylamino-butoxy group enhances water solubility and may confer pH-dependent ionization, contrasting with the target compound’s lipophilic 2-methylbenzyl group. The chloro substituent could improve halogen bonding in target proteins .
Ethyl-Substituted Oxadiazole Derivatives
- Examples : 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile (CAS 139269-06-0)
- Such analogs are often used in early-stage SAR studies to optimize logP values .
Key Data Table: Structural and Inferred Properties
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-component cycloadditions (e.g., TMSCl-mediated reactions, as seen in ), similar to analogs but with tailored benzyl and pyrrolidinone precursors .
- Biological Activity : The 2-methylbenzyl group may enhance CNS penetration compared to pyridine or ethyl analogs, making it suitable for neuropharmacological applications. In contrast, the pyridinyl variant () might be more suited for peripheral targets due to higher solubility .
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